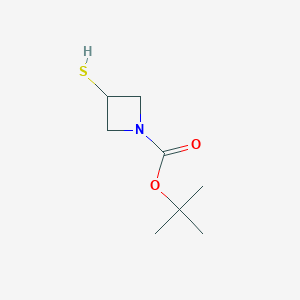

3-スルファニルアゼチジン-1-カルボン酸tert-ブチルエステル

概要

説明

Tert-butyl 3-sulfanylazetidine-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.

The exact mass of the compound Tert-butyl 3-sulfanylazetidine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 3-sulfanylazetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-sulfanylazetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学合成

3-スルファニルアゼチジン-1-カルボン酸tert-ブチルエステル: は、有機合成における重要なビルディングブロックです。tert-ブチル基はカルボン酸の保護基として機能し、スルファニル基はさらなる官能基化のためのハンドルを提供します。 この化合物は、医薬品研究開発において重要なさまざまなヘテロ環式化合物を合成するために使用できます .

材料科学

材料科学では、この化合物のユニークな構造は、新規ポリマーの創製のために探求できます。 スルファニル基は、架橋剤として機能し、ポリマー材料に熱安定性と機械的強度を与える可能性があります .

NMR分光法プローブ

tert-ブチル基は、そのユニークなNMR特性で知られています。 大きなタンパク質や複合体に取り付けられている場合でも、鋭く強い信号を生み出す能力があるため、NMRによる高分子複合体の研究におけるプローブとして使用できます .

創薬

3-スルファニルアゼチジン-1-カルボン酸tert-ブチルエステルのスルファニルアゼチジン環系は、薬物様分子に組み込まれる可能性があります。 その存在は、新しい医薬品の薬物動態と薬力学特性に影響を与え、より高い有効性とより少ない副作用を持つ薬剤につながる可能性があります .

生体分子研究

生体分子研究では、tert-ブチル基の立体障害は、タンパク質の折り畳みと安定性を研究するために利用できます。 非天然アミノ酸としてペプチドやタンパク質に導入して、立体障害が生体分子の構造と機能に与える影響を調べることができます .

生体触媒

tert-ブチル基のユニークな反応性パターンは、生体触媒プロセスで利用できます。 酵素やその他のタンパク質の安定性を高めたり、触媒特性を変更したりするために使用でき、これは産業用バイオテクノロジー用途に役立ちます .

環境化学

この化合物のスルファニル基は重金属に結合でき、環境化学で水や土壌から有毒な金属イオンを除去するために適用できます。これは、汚染管理と修復の取り組みを支援します .

分析化学

分析化学では、3-スルファニルアゼチジン-1-カルボン酸tert-ブチルエステルは、質量分析やクロマトグラフィーなどの手法を使用して、複雑な混合物中の特定の化合物の検出を強化する誘導体化剤として使用できます .

生物活性

Tert-butyl 3-sulfanylazetidine-1-carboxylate, identified by its CAS number 941585-25-7, is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for tert-butyl 3-sulfanylazetidine-1-carboxylate is , with a molecular weight of approximately 189.27 g/mol. The presence of the sulfanyl group (–SH) is significant as it can influence the compound's reactivity and interaction with biological systems.

1. Pharmacological Properties

Tert-butyl 3-sulfanylazetidine-1-carboxylate exhibits several pharmacological activities that make it a candidate for further research:

- Antioxidant Activity : The sulfanyl group contributes to the compound's ability to scavenge free radicals, which may provide protective effects against oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although specific mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of certain pathogens |

The biological activity of tert-butyl 3-sulfanylazetidine-1-carboxylate may involve several mechanisms:

- Cell Signaling Modulation : The compound may interact with various cell signaling pathways, influencing cellular responses and gene expression.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could account for some of its biological effects.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of tert-butyl 3-sulfanylazetidine-1-carboxylate revealed that it effectively reduced oxidative stress markers in vitro. The study utilized human cell lines exposed to oxidative agents, demonstrating significant reductions in reactive oxygen species (ROS) levels when treated with the compound.

Case Study 2: Antimicrobial Testing

In another investigation, tert-butyl 3-sulfanylazetidine-1-carboxylate was tested against various bacterial strains. Results indicated notable inhibition zones in cultures of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Research Findings

Recent research has expanded on the biological activities of tert-butyl 3-sulfanylazetidine-1-carboxylate:

- In Vivo Studies : Animal models have shown promising results regarding the safety profile and efficacy of the compound in reducing inflammation and enhancing wound healing processes.

- Synergistic Effects : Combining tert-butyl 3-sulfanylazetidine-1-carboxylate with other known antioxidants has been shown to enhance overall antioxidant capacity.

特性

IUPAC Name |

tert-butyl 3-sulfanylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-4-6(12)5-9/h6,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZYDTTYVXLGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729350 | |

| Record name | tert-Butyl 3-sulfanylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941585-25-7 | |

| Record name | tert-Butyl 3-sulfanylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-sulfanylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。